molecular formula C25H25Cl2N3O3 B4537113 N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE

N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE

Cat. No.: B4537113
M. Wt: 486.4 g/mol
InChI Key: KRYRLNQBJSMPRU-UHFFFAOYSA-N
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Description

N-[2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.

    Alkylation: The chlorinated indole is alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Phthalimide Formation: The phthalimide moiety is synthesized by reacting phthalic anhydride with ammonia or a primary amine.

    Coupling Reaction: The final step involves coupling the chlorinated indole derivative with the phthalimide moiety using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro substituents on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of enzymes involved in various metabolic pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer, inflammation, and infections.

    Pharmacology: Studied for its interactions with biological targets and pharmacokinetic properties.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The dichloro substituents and phthalimide moiety may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(6,7-Dichloro-1H-indol-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of the hexanamide group.

    N-[2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethyl]phthalimide: Similar structure but without the hexanamide linkage.

Uniqueness

    Structural Complexity: The presence of both dichloro-substituted indole and phthalimide moieties makes it unique.

    Biological Activity: The combination of these moieties may result in unique biological activities not observed in similar compounds.

    Synthetic Versatility: The compound can be used as a versatile intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O3/c1-15-16(17-10-11-20(26)22(27)23(17)29-15)12-13-28-21(31)9-3-2-6-14-30-24(32)18-7-4-5-8-19(18)25(30)33/h4-5,7-8,10-11,29H,2-3,6,9,12-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYRLNQBJSMPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE

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